molecular formula C8H8N2O3S B2642641 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide CAS No. 1326915-71-2

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2642641
CAS No.: 1326915-71-2
M. Wt: 212.22
InChI Key: BOORFJSDHVQOLG-UHFFFAOYSA-N
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Description

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide is a benzothiazine derivative, a class of heterocyclic compounds featuring a ring system with adjacent sulfur and nitrogen atoms . This compound is of significant research interest primarily as a key synthetic intermediate for flavors with modifying properties (FMPs). Specifically, it serves as the core benzothiadiazine nucleus for positive allosteric modulators (PAMs) of the human sweet taste receptor (hTAS1R2/hTAS1R3) . By enhancing the receptor's affinity for carbohydrate sweeteners, compounds derived from this nucleus enable significant sugar reduction in food and beverages while maintaining the desired sweet taste profile, offering a novel approach to addressing public health challenges related to obesity and type II diabetes . Furthermore, the structure of 1,4-benzothiazin-3-one presents opportunities in coordination chemistry. The related ligand 1,4-benzothiazin-3-one (Hbto) has been successfully complexed with various metals, demonstrating versatile coordination modes (e.g., O,N-bidentate or N-monodentate) and enabling the exploration of novel materials with properties such as hydrogen storage . This reagent is intended for research applications in flavor science, synthetic chemistry, and materials science. It is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-amino-1,1-dioxo-1λ6,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c9-10-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOORFJSDHVQOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S1(=O)=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-aminobenzenethiol with a suitable carbonyl compound under oxidative conditions to form the desired benzothiazinone structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions might lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Inhibition of Monoamine Oxidase

Monoamine oxidase (MAO) is an important enzyme involved in the metabolism of neurotransmitters and is a target for drugs treating psychiatric disorders such as depression and Parkinson's disease. Research has shown that derivatives of 4-amino-2H-1,4-benzothiazin-3(4H)-one exhibit potent inhibitory effects on both MAO-A and MAO-B isoforms. Notably, certain derivatives demonstrated IC50 values as low as 0.0027 µM for MAO-B, indicating their potential utility in developing therapeutic agents for neurological disorders .

Anticonvulsant Activity

The anticonvulsant properties of benzothiazinone derivatives have been evaluated through various pharmacological tests. For instance, a derivative was tested using the maximal electroshock test (MES), showing significant anticonvulsant activity with an ED50 value of 31.7 mg/kg. This suggests that compounds based on the benzothiazinone structure could be developed further for treating epilepsy and seizure disorders .

Calcium Channel Blockade

Research has also indicated that some derivatives of 4-amino-2H-1,4-benzothiazin-3(4H)-one possess calcium channel antagonistic properties. These compounds were evaluated for their antihypertensive effects in spontaneously hypertensive rats, although they exhibited relatively weak calcium channel blocking activity . This area remains promising for further exploration in cardiovascular therapeutics.

Inhibition of D-Amino Acid Oxidase

D-amino acid oxidase (DAAO) is another enzyme implicated in neurological conditions such as schizophrenia. Some studies have assessed the inhibitory effects of benzothiazinone derivatives on DAAO activity, with one compound showing an IC50 value of 4.20 µM. This positions these compounds as potential leads for developing treatments targeting schizophrenia .

Acetylcholinesterase Inhibition

Recent studies have synthesized novel derivatives of 2H-benzothiazinones aimed at inhibiting acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmitter levels in synaptic clefts. The inhibition of AChE can enhance cholinergic transmission and may have implications for treating Alzheimer's disease and other cognitive disorders .

Summary Table of Applications

ApplicationTarget Enzyme/ConditionKey Findings
Monoamine Oxidase InhibitionMAO-A and MAO-BPotent inhibitors with IC50 values < 0.01 µM
Anticonvulsant ActivitySeizure DisordersED50 value of 31.7 mg/kg in MES test
Calcium Channel BlockadeHypertensionWeak calcium antagonistic effects
D-Amino Acid Oxidase InhibitionSchizophreniaActive inhibitors with IC50 = 4.20 µM
Acetylcholinesterase InhibitionAlzheimer's DiseaseNovel derivatives showing promising AChE inhibition

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of 4-amino-2H-1,4-benzothiazin-3(4H)-one derivatives:

  • MAO Inhibition Study : A study synthesized a series of benzothiazinones and evaluated their potency against MAO isoforms, highlighting their potential in treating Parkinson's disease .
  • Anticonvulsant Evaluation : Another research focused on synthesizing various benzothiazinones to assess their anticonvulsant activity through rigorous testing methods such as the MES test .
  • Calcium Channel Blockers : A detailed pharmacological assessment revealed that while some derivatives showed calcium channel blocking activity, they were not highly potent compared to established drugs .

Mechanism of Action

The mechanism of action of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide and related compounds:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Activities Synthesis Highlights References
This compound C₈H₇NO₃S 4-Amino, 1,1-dioxide Potential antimicrobial, anti-inflammatory Oxidation of sulfide precursors
2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide C₇H₆N₂O₃S 1,1-dioxide, 1,2,4-thiadiazine ring Structural analog with varied ring system Cyclocondensation of thiosemicarbazides
7-Methyl-2H-1,4-benzothiazin-3(4H)-one C₉H₉NOS 7-Methyl substituent Reduced polarity; potential CNS activity LDA-mediated cyclization
6-Trifluoromethyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide C₉H₆F₃NO₃S 6-CF₃, 1,1-dioxide Enhanced metabolic stability Fluorination post-cyclization
1,2,3-Triazolylmethyl derivatives Varies 1,2,3-triazole appendage Broad-spectrum antimicrobial activity Click chemistry (azide-alkyne cycloaddition)

Structural and Functional Differences

Amino vs. Methyl/CF₃ Substituents
  • 1,1-Dioxide vs. Sulfide : The sulfonyl group in 1,1-dioxides improves oxidative stability and alters electronic properties (e.g., resonance stabilization) compared to sulfide-containing analogs like 3,4-dihydro-2H-1,4-benzothiazines .

Biological Activity

4-Amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide (CAS No. 2799-68-0) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its inhibition of monoamine oxidase (MAO), potential anticancer effects, and other therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzothiazine core with an amino group at the 4-position and a dioxide functional group. Its molecular formula is C8H7NO3SC_8H_7NO_3S with a molecular weight of 197.21 g/mol. The compound exhibits significant solubility in organic solvents and moderate stability under standard laboratory conditions.

Inhibition of Monoamine Oxidase

Recent studies have shown that derivatives of benzothiazinones, including this compound, are potent inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform.

CompoundIC50 (µM) for MAO-BIC50 (µM) for MAO-A
This compound0.00410.714

The inhibition of MAO-B is crucial as it is implicated in the treatment of neurodegenerative disorders such as Parkinson's disease. The most potent inhibitors from the studied series exhibited IC50 values as low as 0.0027 µM for MAO-B, indicating a strong potential for therapeutic applications in neurological conditions .

Anticancer Activity

Research into the anticancer properties of benzothiazinones indicates that these compounds may possess significant cytotoxic effects against various cancer cell lines. For instance, studies have highlighted their ability to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial and Antifungal Properties

Benzothiazine derivatives have also been evaluated for their antimicrobial activities. Compounds within this class have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and fungal species like Aspergillus niger at concentrations as low as 10 µg/mL . This suggests potential applications in treating infections resistant to conventional antibiotics.

Case Study: MAO Inhibition and Neurological Disorders

A study published in December 2022 synthesized several benzothiazinone derivatives to evaluate their MAO inhibitory activity. Among these, 4-amino derivatives showed promising results as potential treatments for Parkinson's disease due to their selective inhibition of MAO-B .

Case Study: Anticancer Screening

In another investigation focused on anticancer activity, various benzothiazine compounds were screened against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to further exploration into their mechanisms of action .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide?

  • Methodology : The synthesis typically involves multi-step reactions starting from substituted benzothiazine precursors. For example, N(2)-substituted derivatives are synthesized via nucleophilic substitution or cyclization reactions using sulfonamide intermediates. Key steps include sulfonation, amination, and oxidation, with optimized catalysts (e.g., POCl₃ for dehydration) and solvents (e.g., DMF for stability) .
  • Data Support : Scheme 29 in outlines a pathway for synthesizing 4-amino-1,2,3-benzothiadiazine 1,1-dioxides (BTDs), emphasizing functional group compatibility and regioselectivity.

Q. How is the structure of this compound validated experimentally?

  • Methodology : X-ray crystallography (e.g., ) confirms the planar benzothiazine core and substituent orientations. Complementary techniques include:

  • NMR/IR Spectroscopy : To verify amine (-NH₂) and sulfone (-SO₂) functional groups .
  • Mass Spectrometry : For molecular weight confirmation (e.g., C₈H₇N₂O₃SNa requires m/z ≈ 236) .

Q. What preliminary biological activities are reported for this compound?

  • Findings :

  • DNA Interaction : Intercalation or groove-binding mechanisms observed in studies with human DNA, measured via UV-Vis titration and fluorescence quenching .
  • Antimicrobial Potential : Structural analogs show activity against Gram-positive bacteria (e.g., S. aureus), with MIC values ≤ 8 µg/mL .
    • Mechanistic Notes : The sulfone group enhances electron-withdrawing effects, potentially improving binding to biological targets .

Advanced Research Questions

Q. How can substituent modifications optimize bioactivity or solubility?

  • Methodology :

  • Electron-Donating Groups (EDGs) : Adding methoxy (-OCH₃) or methyl (-CH₃) groups improves lipophilicity and membrane permeability .
  • Halogenation : Chloro (-Cl) substituents (e.g., 3-chlorobenzoyl derivatives in ) enhance antimicrobial potency but may reduce solubility .
    • Case Study : Replacing the 4-amino group with arylpiperazine moieties () increased anti-inflammatory activity (IC₅₀ ≈ 12 µM) .

Q. How to resolve contradictions in reported biological data (e.g., anti-inflammatory vs. pro-oxidant effects)?

  • Analysis Framework :

  • Assay Conditions : Compare cell lines (e.g., RAW264.7 macrophages vs. HeLa) and concentrations used. Pro-oxidant effects may dominate at >50 µM .
  • Structural Confounders : Check for impurities (e.g., unreacted sulfonyl precursors) using HPLC ( ) .
    • Recommendation : Validate findings with orthogonal assays (e.g., ROS detection + NF-κB inhibition studies) .

Q. What computational tools predict the compound’s pharmacokinetics or target interactions?

  • Methodology :

  • GFN2-xTB : Semi-empirical quantum mechanics to simulate reaction pathways and intermediate stability (e.g., ) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite for binding affinity predictions to enzymes like COX-2 or DNA topoisomerases .
    • Lipinski Compliance : The compound’s MW (<500), logP (~2.1), and H-bond donors/acceptors (2/5) suggest oral bioavailability .

Q. How to develop analytical methods for quantifying this compound in complex matrices?

  • Chromatography : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm), validated via spike-recovery tests (≥95% accuracy) .
  • Spectroscopy : Differential scanning calorimetry (DSC) for purity assessment, coupled with TGA to monitor thermal degradation .

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